molecular formula C7H10N2 B15380649 2-Azabicyclo[4.1.0]heptane-6-carbonitrile

2-Azabicyclo[4.1.0]heptane-6-carbonitrile

Cat. No.: B15380649
M. Wt: 122.17 g/mol
InChI Key: KFNMIHKZEXMTKD-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptane-6-carbonitrile (CAS 2106859-94-1) is a high-purity chemical building block featuring a fused azabicyclo scaffold that incorporates a nitrile functional group. This structure is of significant value in medicinal chemistry and drug discovery, particularly for the synthesis of conformationally constrained analogues and novel molecular entities. The rigid, three-dimensional bicyclic framework is highly sought-after for lead optimization programs, as it can be used to reduce the entropic cost of binding and improve selectivity towards biological targets . The nitrile group serves as a versatile chemical handle for further synthetic transformations, allowing for the creation of diverse compound libraries. Azabicyclo[4.1.0]heptane derivatives are recognized as key scaffolds in pharmaceutical research. For instance, similar cores have been explored as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurological disorders . The structural constraint offered by this bicyclic system makes it a valuable isostere for acyclic structures or monocyclic rings like piperidines, potentially leading to enhanced potency and improved metabolic stability in candidate drugs . Product Specifications: • CAS Number: 2106859-94-1 • Molecular Formula: C 7 H 10 N 2 • Molecular Weight: 122.17 g/mol • SMILES: N#CC12CCCNC1C2 Intended Use and Handling: This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human use. All products must be handled by qualified and technically trained professionals in a controlled laboratory setting.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptane-6-carbonitrile

InChI

InChI=1S/C7H10N2/c8-5-7-2-1-3-9-6(7)4-7/h6,9H,1-4H2

InChI Key

KFNMIHKZEXMTKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2NC1)C#N

Origin of Product

United States

Biological Activity

2-Azabicyclo[4.1.0]heptane-6-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings, case studies, and research data.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an antagonist or inhibitor for certain biological pathways, particularly in the context of neuropharmacology.

Antagonistic Properties

In a study investigating the effects of azabicyclo compounds on P2Y14 receptors, derivatives of 2-azabicyclo[4.1.0]heptane exhibited significant receptor affinity, suggesting potential use in treating conditions like asthma and pain management . The compound's ability to modulate receptor activity indicates its role in influencing neurotransmission and inflammatory responses.

Case Studies

  • Antihyperalgesic Activity : A derivative of 2-azabicyclo[4.1.0]heptane demonstrated antihyperalgesic effects in animal models, indicating its potential utility in pain management therapies .
  • Anti-inflammatory Effects : In vivo studies showed that compounds related to 2-azabicyclo[4.1.0]heptane significantly reduced lung inflammation in mouse models, supporting its application in respiratory conditions such as asthma .

Comparative Activity Data

The following table summarizes the biological activities of various derivatives of 2-azabicyclo[4.1.0]heptane based on recent studies:

CompoundActivity TypeIC50 (nM)Reference
This compoundP2Y14R Antagonist51.8 ± 7.4
MRS4738 (enantiomer)AntihyperalgesicNot Specified
MRS4815 (double prodrug)Anti-inflammatoryNot Specified

Synthesis and Derivative Development

Research has also focused on synthesizing various derivatives to enhance biological activity and selectivity towards specific receptors. Techniques such as asymmetric synthesis have been employed to create enantiomerically pure compounds, which often exhibit different pharmacological profiles .

Comparison with Similar Compounds

Comparative Analysis with Similar Azabicyclic Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Azabicyclic Compounds
Compound Name Bicyclo System Functional Groups Key Substituents Notable Properties
2-Azabicyclo[4.1.0]heptane-6-carbonitrile [4.1.0] Nitrile (C≡N) None High ring strain, polar nitrile
2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile [2.2.1] Nitrile, Benzyl Benzyl group at N2 Enhanced steric bulk, aromatic interactions
7-Azabicyclo[4.1.0]heptane-7-carbonitrile [4.1.0] Nitrile Nitrogen at position 7 Positional isomerism alters basicity and reactivity
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Carboxylic acid, Thia (S) Oxo, thia, dimethyl groups Beta-lactam antibiotic derivative; sulfur enhances stability
Table 2: Reaction Pathways and Intermediate Stability
Compound Key Reaction Intermediate Outcome
2-Azabicyclo[2.2.0]hex-5-enes Hypobromous acid addition Bromonium ion (85) Mixtures of bromohydrins (89, 90)
2-Benzyl-[2.2.1]heptane-6-carbonitrile Electrospray ionization (ESI) Protonated molecular ion Fragmentation patterns for structural elucidation

Q & A

Q. What are the key synthetic routes for 2-Azabicyclo[4.1.0]heptane-6-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and cyanation steps. For example, analogous azabicyclo carbonitriles are synthesized via nitrogen atom functionalization (e.g., chlorination followed by cyanation using NaCN or KCN under controlled pH) . Key parameters include:

  • Temperature : Maintaining 0–5°C during cyanation to minimize side reactions.
  • Catalyst selection : Transition metals (e.g., CuCN) improve cyanide displacement efficiency.
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reagent solubility . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR identify bicyclic framework and nitrile group (e.g., nitrile C≡N signal at ~110–120 ppm in ¹³C NMR) .
  • Mass spectrometry (HR-MS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCN from the nitrile group) .
  • Infrared spectroscopy : C≡N stretch at ~2200–2260 cm⁻¹ .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve low yields in the cyanation step during synthesis?

Low yields often arise from competing hydrolysis or incomplete substitution. Strategies include:

  • pH control : Buffering the reaction medium (pH 8–9) to stabilize the cyanide ion .
  • Catalyst optimization : Testing Pd(0) or Ni catalysts for improved selectivity .
  • In situ monitoring : Using TLC or inline IR to track reaction progress and terminate before side reactions dominate .

Q. What methodologies are effective for separating stereoisomers of azabicyclo carbonitriles?

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based) with hexane/isopropanol eluents .
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Dynamic kinetic resolution : Enzymatic or metal-catalyzed racemization during synthesis to favor one isomer .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT calculations : Analyze transition states for cycloaddition or nucleophilic attack using software like Gaussian or ORCA. Parameters include bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .
  • Solvent effects : COSMO-RS simulations to model solvation energy and polarity impacts .

Q. What experimental approaches evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
  • Cellular uptake studies : Radiolabel the nitrile group (¹⁴C or ¹⁸F) to track intracellular distribution via scintillation counting .
  • In vivo pharmacokinetics : Assess bioavailability and metabolism in rodent models using LC-MS/MS for quantification .

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